N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide
Description
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a dimethylpyrazol ring, and a pyridazine carboxamide moiety
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9-13(17-14(20)11-3-5-15-16-7-11)10(2)19(18-9)12-4-6-23(21,22)8-12/h3,5,7,12H,4,6,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJCAGMQTMKROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)NC(=O)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the dioxothiolan ring through the reaction of a thiolane derivative with an oxidizing agent. The dimethylpyrazol ring is then introduced via a cyclization reaction involving appropriate precursors. Finally, the pyridazine carboxamide moiety is attached through a coupling reaction, often using a carboxylic acid derivative and an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Solvent selection is critical, as it can significantly impact the reaction rate and product purity. Common solvents used in the synthesis include ethanol, dimethylformamide (DMF), and water-dioxane mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The pyrazol and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfone derivatives, while reduction can produce thiolane derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism by which N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dioxothiolan ring may play a role in binding to these targets, while the pyrazol and pyridazine rings may modulate the compound’s activity and selectivity .
Comparison with Similar Compounds
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]pyridazine-4-carboxamide can be compared with other similar compounds, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a dioxothiolan ring and a pyrazol ring, but differ in their substitution patterns and functional groups.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan ring but has different functional groups and applications.
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